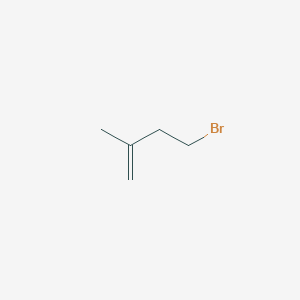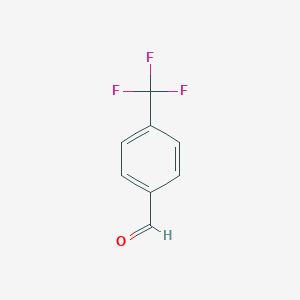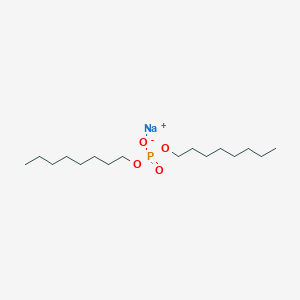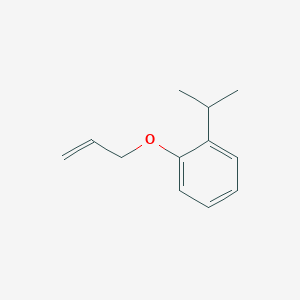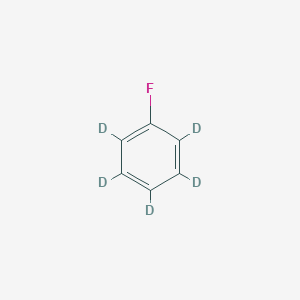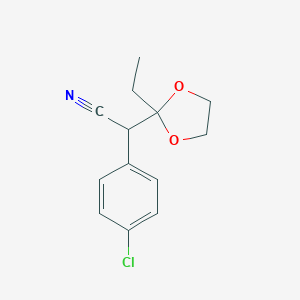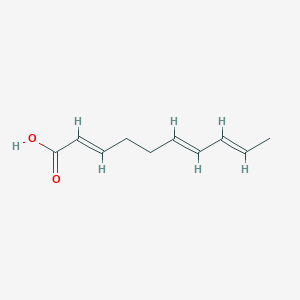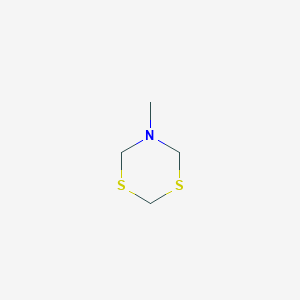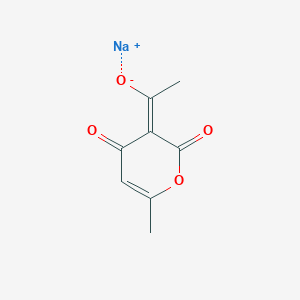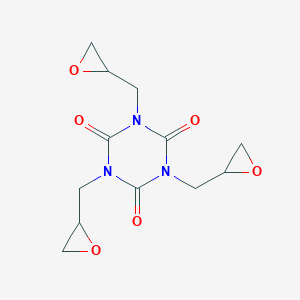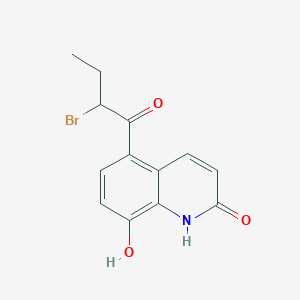
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinolinone compounds involves several steps, including acylation, bromination, and cyclization processes. For instance, Ukrainets et al. (2007) described the hydrogenation and subsequent bromination of 4-hydroxy-2-quinolinones to yield bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo[3,2-a]quinolines, highlighting the versatility of quinolinones in synthesis reactions (Ukrainets, Bereznyakova, Gorokhova, Turov, & Shishkina, 2007).
Molecular Structure Analysis
Quinolinone derivatives often exhibit interesting molecular structures due to their cyclic systems. For example, Vandurm et al. (2009) conducted X-ray diffraction analyses and theoretical calculations on HIV-1 integrase inhibitors based on quinolinone structures, demonstrating how the molecular structure influences biological activity (Vandurm et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of quinolinone derivatives, such as bromination and reaction with carboxylic acids, is crucial for their application in synthesis and medicinal chemistry. Yamaguchi et al. (1985) found that 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone serves as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids, indicating the functional versatility of these compounds (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Modifications in the quinolinone ring can lead to changes in these properties, affecting their application in drug formulation and material science.
Chemical Properties Analysis
Quinolinone compounds exhibit a range of chemical properties, including acidity, basicity, and the ability to form complexes with metals. These properties are exploited in various chemical reactions and biological applications. The study by Khalil et al. (1988) on metal chelates of quinolinol derivatives illustrates the potential of these compounds to act as ligands in coordination chemistry, offering insights into their chemical versatility (Khalil, Abdel-Hafez, Yanni, Moharam, & Abdo, 1988).
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Quinoxalinone Derivatives
Quinoxalinone derivatives, including quinoline compounds, have been identified as crucial scaffolds for designing biologically active compounds. Research indicates these derivatives exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their versatile chemical structure allows for the development of newer derivatives with potentially improved efficacy and safety profiles (Ramli et al., 2014).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives have been extensively used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This makes them valuable in industrial applications where corrosion resistance is crucial (Verma et al., 2020).
Antimalarial Activity of 8-Aminoquinoline Derivatives
8-Aminoquinoline derivatives, a class of compounds including quinoline structures, have shown significant antimalarial activity. Their metabolism has been studied to understand their mechanism of action and potential toxicities, especially in individuals with specific genetic deficiencies (Strother et al., 1981).
Quinoline-Based Antibacterials
Quinolines are foundational in the development of new antibacterial agents. Their unique mechanism of action, primarily through the inhibition of DNA gyrase and topoisomerase IV, makes them effective against a wide range of bacterial infections. The exploration of quinoline antibacterials continues to be a fertile area for discovering novel drugs (Bisacchi, 2015).
Eigenschaften
IUPAC Name |
5-(2-bromobutanoyl)-8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,16H,2H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOOUIQZGIEBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=C2C=CC(=O)NC2=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-1-oxobutyl)-8-hydroxy-2(1H)-quinolinone | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

